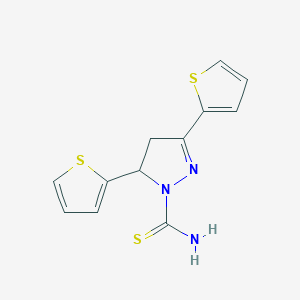

3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

3,5-Di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a dihydropyrazole core substituted with thiophene rings at positions 3 and 5, and a carbothioamide group at position 1. Its synthesis typically involves cyclo-condensation of thiophen-2-carbaldehyde derivatives with thiosemicarbazide in ethanol under basic conditions (NaOH), followed by purification .

The compound’s thiophene groups may enhance lipophilicity and binding affinity compared to phenyl or furan analogs, making it a candidate for pharmaceutical and agrochemical research .

Properties

CAS No. |

870680-39-0 |

|---|---|

Molecular Formula |

C12H11N3S3 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

3,5-dithiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |

InChI |

InChI=1S/C12H11N3S3/c13-12(16)15-9(11-4-2-6-18-11)7-8(14-15)10-3-1-5-17-10/h1-6,9H,7H2,(H2,13,16) |

InChI Key |

XWHXWVILQHORFC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=S)N)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of thiophene derivatives with hydrazonoyl halides under reflux conditions. One common method involves the use of dioxane as a solvent and triethylamine (TEA) as a base. The reaction mixture is refluxed for several hours, monitored by thin-layer chromatography (TLC), and the resulting solid is filtered, washed with ethanol, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Medicinal Applications

The compound has shown promise in various therapeutic areas:

- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, the synthesis of pyrazole derivatives has led to compounds with enhanced activity against various bacterial strains, making them potential candidates for antibiotic development .

- Anticancer Properties : Research indicates that pyrazole derivatives can act as effective anticancer agents. A study highlighted the ability of certain pyrazole compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound's structure allows it to interact with biological pathways involved in inflammation. Case studies have shown that pyrazole derivatives can reduce inflammatory markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Materials Science Applications

In materials science, the unique properties of 3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide have been explored for:

- Organic Electronics : The incorporation of thiophene units in the molecular structure enhances the electronic properties of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that these compounds can improve charge transport and stability in electronic devices .

- Polymer Chemistry : The compound has been utilized as a building block for synthesizing polymers with tailored properties for specific applications, including coatings and adhesives. Its reactivity allows for functionalization that can enhance polymer characteristics such as thermal stability and mechanical strength .

Agricultural Chemistry Applications

The compound's biological activity extends into agricultural chemistry:

- Pesticidal Activity : Research has indicated that pyrazole derivatives can exhibit insecticidal properties. Field studies have shown that these compounds can effectively control pest populations while being less harmful to non-target organisms compared to conventional pesticides .

- Herbicidal Properties : Some derivatives have been tested for their ability to inhibit weed growth, demonstrating potential as herbicides. Laboratory assays have confirmed their effectiveness against various weed species, highlighting their utility in sustainable agriculture practices .

Case Studies

Mechanism of Action

The mechanism of action of 3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter regulation . The compound’s thiophene and pyrazole rings allow it to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

The following analysis compares 3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with structurally related pyrazoline derivatives, focusing on synthesis, structural features, and biological activity.

Key Observations :

- Thiophene vs. Fluorophenyl/Furan : Thiophene’s sulfur atoms may enhance electronic delocalization and intermolecular interactions (e.g., S···H or S···π) compared to fluorophenyl (F···H) or furan (O···H) analogs.

- Reactivity : Furan-substituted derivatives require shorter reaction times (2 h) due to furan’s electron-rich nature, facilitating faster cyclization .

Structural and Crystallographic Features

Crystallographic data for the target compound are absent in the evidence, but comparisons with fluorophenyl and furan analogs reveal trends:

Key Observations :

- Fluorophenyl Derivatives : Exhibit strong hydrogen bonding (N–H···O/S) and fluorinated C–H···F interactions, contributing to dense crystal packing .

Key Observations :

Biological Activity

3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to highlight its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The compound features a pyrazole core substituted with thiophene groups and a carbothioamide functional group. The synthesis typically involves the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives with thiosemicarbazide or similar reagents under appropriate conditions, yielding high-purity products.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃S₂ |

| Molecular Weight | 305.42 g/mol |

| Melting Point | 150–152 °C |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including 3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide. For instance, a study demonstrated that certain derivatives exhibited significant inhibitory effects against various bacterial strains such as E. coli and Staphylococcus aureus.

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide | E. coli | 0.25 | 18 |

| S. aureus | 0.30 | 20 | |

| Pseudomonas aeruginosa | 0.35 | 17 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively. A comparative study showed that at a concentration of 10 µM, the compound inhibited TNF-α by up to 85%, demonstrating its therapeutic promise in inflammatory conditions.

Table 3: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| 3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide | TNF-α: 85% | 10 |

| IL-6: 78% | 10 |

Anticancer Properties

Emerging research highlights the anticancer properties of pyrazole derivatives. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Activity

A recent study evaluated the effects of various pyrazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that:

- IC50 values for the compound were significantly lower than those for standard chemotherapeutics.

- The compound demonstrated a pro-apoptotic effect , increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Q & A

Q. What are the optimized synthetic routes for 3,5-Di(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide, and how do reaction conditions influence yield and purity?

Methodology :

- Step 1 : React thiophene-2-carbaldehyde (0.01 mol) with thiosemicarbazide (0.01 mol) in ethanol (30 mL) under reflux for 6 hours. Sodium hydroxide (0.02 mol) is added to catalyze cyclization .

- Step 2 : Monitor reaction progress via TLC using n-hexane/ethyl acetate (1:1) as the mobile phase. UV light is used for visualization .

- Step 3 : Purify the crude product by recrystallization from ethanol or a DMF–EtOH (1:1) mixture. Yields typically range from 65–85%, depending on substituent steric effects and solvent polarity .

- Critical Factors : Excess thiosemicarbazide reduces side products, while prolonged reflux (>8 hours) may degrade the product .

Q. How can researchers validate the structural integrity of this compound and its derivatives?

Methodology :

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodology :

- Broth Microdilution (CLSI guidelines) : Determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv (e.g., compound 24a showed MIC = 1.56 µg/mL) .

- Agar Diffusion : Screen for broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Use DMSO as a solubilizing agent (≤2% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational docking elucidate the mechanism of action against microbial targets?

Methodology :

- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR, PDB: 1KMS) due to its role in nucleotide synthesis .

- Software : Use AutoDock Vina or Glide for flexible ligand docking. Apply OPLS-3e force field for energy minimization .

- Key Interactions : Analyze hydrogen bonds between the carbothioamide group and DHFR residues (e.g., Leu4, Arg57). Docking scores <−7.0 kcal/mol correlate with potent antimycobacterial activity .

Q. What crystallographic techniques reveal intermolecular interactions influencing stability and bioactivity?

Methodology :

- X-ray Diffraction : Resolve CH⋯S and NH⋯O hydrogen bonds stabilizing the crystal lattice. For example, NH (pyrazole) → O (methoxyphenyl) distances of 2.89 Å .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 25.8% H⋯H, 18.3% S⋯H interactions) using CrystalExplorer. dₙₒᵣₘ plots highlight regions of strong van der Waals interactions .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?

Methodology :

- SAR Studies : Replace thiophene with isoxazole or methoxyphenyl groups. For example, 3,5-dimethoxyphenyl derivatives (compound 24) show 4× higher antimycobacterial activity than unsubstituted analogs due to enhanced lipophilicity (clogP = 3.2 vs. 2.1) .

- Bioisosteric Replacement : Substitute carbothioamide with carboxamide. Carbothioamide derivatives exhibit 2–3× lower MICs, likely due to improved thiol-mediated target binding .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.